molecular formula C12H12ClN3O2 B7851942 2-(4-chloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one

2-(4-chloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one

Cat. No.: B7851942
M. Wt: 265.69 g/mol
InChI Key: BWEFHZJEGLRBIE-UHFFFAOYSA-N
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Description

2-(4-chloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chloroaniline group and a methoxymethyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one typically involves the reaction of 4-chloroaniline with a suitable pyrimidinone precursor under controlled conditions. One common method involves the use of a condensation reaction where 4-chloroaniline is reacted with a methoxymethyl-substituted pyrimidinone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloroaniline group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted pyrimidinones.

Scientific Research Applications

2-(4-chloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of specialty chemicals and materials. It is used in the formulation of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-(4-chloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

2-(4-chloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    2-(4-chloroanilino)-7-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde: This compound shares structural similarities but differs in the presence of a pyrido ring and a carbaldehyde group.

    2-chloro-4-nitroaniline: While this compound contains a chloroaniline group, it differs significantly in its overall structure and functional groups.

    N-salicylidene-2-chloroaniline: This compound features a salicylidene group and is known for its photochromic properties.

Properties

IUPAC Name

2-(4-chloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-18-7-10-6-11(17)16-12(15-10)14-9-4-2-8(13)3-5-9/h2-6H,7H2,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEFHZJEGLRBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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